

commercial availability and synthesis of cKK-E15

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Compound of Interest

Compound Name: cKK-E15

Cat. No.: B12376883

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An In-depth Technical Guide to the Commercial Availability and Synthesis of cKK-E15

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the ionizable cationic lipid **cKK-E15**, including its commercial availability, synthesis, and key applications in lipid nanoparticle (LNP) formulations for RNA delivery.

Commercial Availability

cKK-E15 is available from several commercial suppliers as a research-grade chemical. It is typically supplied as a solution in ethanol and should be stored at low temperatures. The following table summarizes the availability of **cKK-E15** from various vendors.

Supplier	Catalog Number	Purity	Formulation	Storage
MedChemExpress	HY-160573[1][2]	Not specified	Not specified	Refer to Certificate of Analysis[1]
Sapphire North America (distributor for Cayman Chemical)	38211[3]	≥95%[3]	A solution in ethanol[3]	-20°C[3]
DC Chemicals	DC65620[4]	>98%[5]	Powder[4][5]	-20°C (2 years for powder)[4][5]
BroadPharm	BP-41391[6]	Not specified	Solution in ethanol[6]	-20°C[6]
CP Lab Safety	Not specified[7]	95%+[7]	Not specified	Not specified

Pricing Information

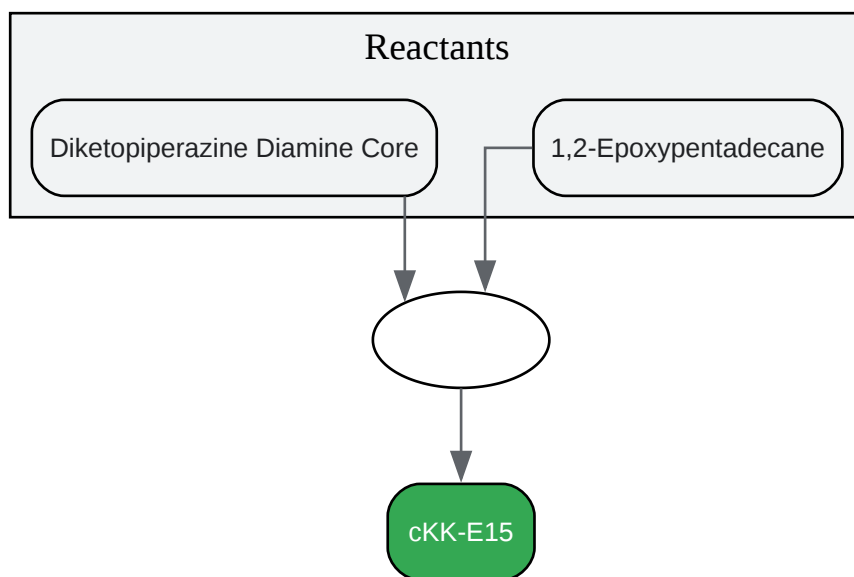
Supplier	Quantity	Price (USD)
MedChemExpress[2]	1 mg	\$448
Sapphire North America[3]	5 mg	\$509
10 mg	\$814	
25 mg	\$1,782	
BroadPharm[6]	5 mg	\$850
10 mg	\$1,350	

Physicochemical Properties

Property	Value	Reference
CAS Number	1432494-71-7	[1][3][4]
Molecular Formula	C ₇₂ H ₁₄₄ N ₄ O ₆	[1][4][6]
Molecular Weight	1161.94 g/mol	[1][3][4]
Formal Name	3,6-bis[4-[bis(2-hydroxypentadecyl)amino]butyl]-2,5-piperazinedione	[3]

Synthesis of cKK-E15

cKK-E15 is a derivative of the well-studied ionizable lipid cKK-E12.[4][5] The synthesis of cKK-E12 and its analogs involves the reaction of a diamine core with an epoxide.[8] The "E15" designation in **cKK-E15** refers to the 15-carbon tail length of the lipid, analogous to the 12-carbon tail in cKK-E12.[8] An inferred synthetic route for **cKK-E15** is based on the established synthesis of cKK-E12.[8] This involves the reaction of a diketopiperazine-derived diamine with 1,2-epoxypentadecane.

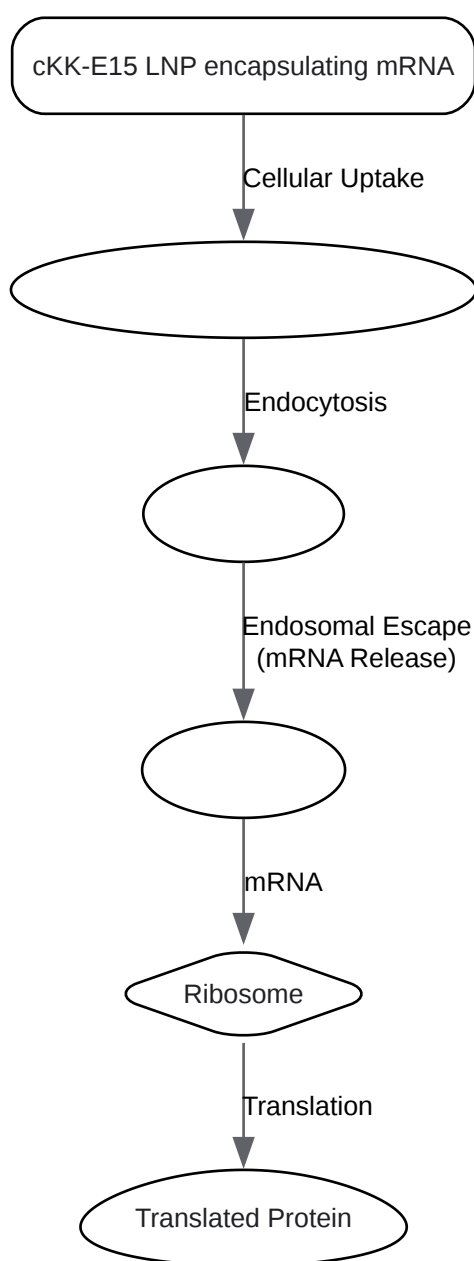


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Caption: Inferred synthetic pathway for **cKK-E15**.

Role in mRNA Delivery

cKK-E15 is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).^{[3][5]} These LNPs are designed to encapsulate and protect the mRNA, facilitate its cellular uptake, and promote its release into the cytoplasm for subsequent translation into protein. LNPs containing **cKK-E15** have been shown to effectively deliver Cre mRNA to Kupffer cells, endothelial cells, and hepatocytes in mice.^{[2][3][5]} The delivery mechanism is not dependent on ApoE or Ldlr expression.^[3]



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Caption: Cellular pathway of mRNA delivery via **cKK-E15** LNPs.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

A common method for formulating **cKK-E15** LNPs is through microfluidic mixing. This technique allows for rapid and controlled mixing of a lipid solution in ethanol with an aqueous solution of mRNA, leading to the self-assembly of LNPs.

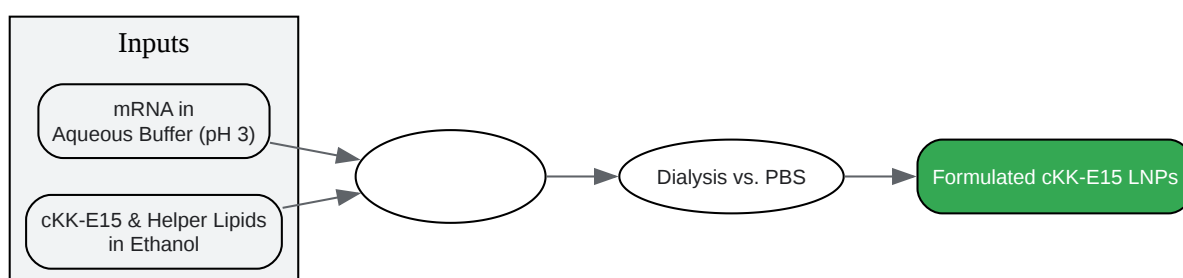
Materials:

- **cKK-E15**
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- C14-PEG2000[1][2]
- mRNA
- Ethanol
- 10 mM Sodium Citrate Buffer (pH 3.0)
- Phosphate-Buffered Saline (PBS)
- Microfluidic mixing device

Protocol:

- Preparation of Lipid Stock Solution:
 - Dissolve **cKK-E15**, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[9]

- Preparation of mRNA Solution:
 - Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).^[9]
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes.
 - Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate.^[9]
- Dialysis:
 - Dialyze the resulting LNP solution against PBS for at least 1 hour to remove ethanol and raise the pH.^{[9][10]}
- Characterization:
 - Characterize the formulated LNPs for particle size, polydispersity index, and mRNA encapsulation efficiency.



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